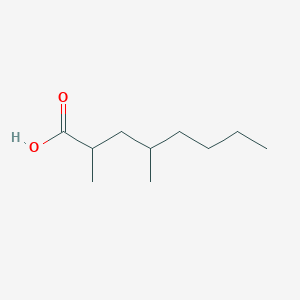
2,4-Dimethyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyloctanoic acid is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Applications
1. Metabolism Studies
Research has shown that the administration of 2,4-dimethyloctanoic acid in animal models leads to the formation of several metabolites, including 2,2-dimethyladipic acid and 2,2-dimethyl-7-hydroxyoctanoic acid. These metabolites are essential for understanding the oxidative pathways of fatty acids in mammals. A study demonstrated that following the administration of this compound to rats, significant urinary excretion of labeled metabolites occurred, indicating active metabolic processing .
2. Lipoxygenase Inhibition
The compound has been investigated as a potential inhibitor of human lipoxygenase enzymes, which are implicated in inflammatory diseases such as asthma. Research indicates that specific derivatives of this compound can inhibit lipoxygenase activity effectively, suggesting its utility in developing anti-inflammatory drugs .
Toxicological Studies
1. Safety Assessments
Toxicological evaluations have been conducted to determine the no-observed-adverse-effect level (NOAEL) for this compound. In repeated-dose studies on rats, doses were administered to assess potential developmental toxicity and metabolic safety. The results indicated a NOAEL of 700 mg/kg/day, which provides a benchmark for safe exposure levels in further studies .
2. Comparative Toxicity Analysis
Comparative studies with analogues such as valproic acid have been utilized to assess the toxicity profiles of this compound. These analyses help establish a framework for predicting adverse effects based on structural similarities and metabolic pathways .
Applications in Drug Development
1. Structure-Activity Relationship (SAR) Studies
The compound's structure has been pivotal in SAR studies aimed at optimizing drug candidates targeting inflammatory pathways. By modifying the substituents on the core structure of this compound, researchers can enhance its inhibitory potency against specific enzymes like lipoxygenases .
2. Development of Novel Therapeutics
The insights gained from studying this compound have implications for developing novel therapeutics for inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for further exploration in drug discovery programs.
Propiedades
Número CAS |
7414-45-1 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2,4-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-8(2)7-9(3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |
Clave InChI |
BBRLCIVWEAHSPK-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CC(C)C(=O)O |
SMILES canónico |
CCCCC(C)CC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















